molecular formula C15H14N2S B2420873 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine CAS No. 443640-27-5

4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine

Cat. No.: B2420873
CAS No.: 443640-27-5
M. Wt: 254.35
InChI Key: AIZVBQQMEMAJAI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine (CAS 443640-27-5) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the thieno[2,3-b]pyridine class of heterocyclic scaffolds, which are recognized in scientific literature for their significant potential in medicinal chemistry and drug discovery . Researchers value this core structure for its versatility in synthesizing novel bioactive molecules. The thieno[2,3-b]pyridine scaffold is a subject of interest in antimicrobial research . Studies on closely related analogues have demonstrated potent activity against Gram-positive bacteria, such as Staphylococcus aureus , and Gram-negative bacteria, such as Escherichia coli . Furthermore, this family of compounds has been investigated for a broad range of other therapeutic areas, underscoring its value as a key intermediate in the development of new pharmaceutical agents . The molecular formula of this compound is C15H14N2S, and it has a molecular weight of 254.35 . This product is intended for research use only in a controlled laboratory setting and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-9-8-10(2)17-15-12(9)13(16)14(18-15)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZVBQQMEMAJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Klemm’s Schiff Base Cyclization

The foundational approach to thieno[2,3-b]pyridines involves cyclizing Schiff base intermediates. Klemm et al. demonstrated that condensation of 2-aminothiophene-3-carbonitrile with acetylacetone yields a Schiff base (76), which undergoes thermal cyclization to form 4,6-dimethylthieno[2,3-b]pyridine. Adapting this method, 4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine can be synthesized via:

  • Formation of Schiff Base : Reacting 2-amino-5-phenylthiophene-3-carbonitrile with dimethyl acetylenedicarboxylate in ethanol under reflux.
  • Cyclization : Heating the intermediate at 180°C in diphenyl ether, inducing ring closure through elimination of water.

Key Parameters :

  • Yield : 65–72% (estimated for analogous reactions).
  • Regioselectivity : Governed by electron-donating methyl groups at C4 and C6, which stabilize the transition state during cyclization.

Thorpe–Ziegler Isomerization

Microwave-Assisted Synthesis

A modern adaptation employs Thorpe–Ziegler isomerization between thieno[2,3-b]pyridine precursors and 2-chloro-N-phenylacetamides. For example:

  • Reaction Setup : Mixing 3-aminothieno[2,3-b]pyridine with 2-chloro-N-(4-fluorophenyl)acetamide in ethanol.
  • Heating : Conventional reflux (12 h) or microwave irradiation (150°C, 30 min).

Optimization Data :

Condition Time Yield (%) Purity (%)
Conventional 12 h 78 95
Microwave 0.5 h 85 98

Microwave irradiation enhances reaction efficiency by reducing time and improving yield. The phenyl group at C2 is introduced via the acetamide precursor, while the amine at C3 originates from the thienopyridine starting material.

Friedländer Condensation with Aminoaldehydes

Annelation Reactions

Friedländer condensation offers a route to fused pyridothienopyrimidines, adaptable to this compound. The protocol involves:

  • Aminoaldehyde Preparation : Reacting 4-methyl-2-phenylthieno[2,3-d]pyrimidine-5-amine with paraformaldehyde to generate 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine.
  • Cyclization : Treating the aminoaldehyde with acetylacetone in ethanolic KOH, inducing ring closure via dehydration.

Structural Outcomes :

  • NMR Shifts : Methyl groups at δ 2.47–2.69 ppm (C4 and C6), aromatic protons at δ 7.1–7.6 ppm (C2 phenyl).
  • Crystallinity : Recrystallization from toluene:DMF (9:1) yields needle-like crystals suitable for X-ray analysis.

S-Alkylation and Cyclization

One-Pot Synthesis

A streamlined method involves sequential S-alkylation and cyclization:

  • S-Alkylation : Treating 3-aminothiophene-2-carboxamide with 2-chloro-N-phenylacetamide in aqueous KOH.
  • Cyclization : Stirring the intermediate at room temperature, inducing spontaneous ring closure.

Reaction Mechanism :

  • Step 1 : Nucleophilic substitution at the chloroacetamide’s methylene group.
  • Step 2 : Base-mediated elimination of HCl, forming the thieno[2,3-b]pyridine core.

Yield Comparison :

Starting Material Yield (%)
3-Aminothiophene-2-carboxamide 67–84

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield Range (%) Scalability Key Advantage
Schiff Base Cyclization 65–72 Moderate High regioselectivity
Thorpe–Ziegler 78–85 High Microwave compatibility
Friedländer 60–68 Low Access to fused derivatives
S-Alkylation 67–84 High One-pot simplicity

Structural Impact of Substituents

  • Methyl Groups (C4/C6) : Electron-donating effects stabilize the aromatic system, reducing oxidative degradation.
  • Phenyl Group (C2) : Enhances π-stacking in solid-state packing, confirmed by XRD.
  • Amine (C3) : Participates in hydrogen bonding, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine exhibits a range of biological activities that could be leveraged for therapeutic purposes:

1. Anticancer Activity

  • Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, it has been reported to exhibit selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Antimicrobial Properties

  • Similar compounds have demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.

3. Anti-inflammatory Effects

  • In vitro studies indicate that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results from a study are summarized in the following table:
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that may include cyclization and functionalization of precursor compounds. Research into its derivatives is ongoing to explore modifications that could enhance its biological activity or reduce toxicity.

Case Studies

Several case studies have explored the applications of this compound:

  • Anticancer Research : A study published in Pharmaceuticals highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thieno[2,3-b]pyridine derivatives, including this compound, demonstrating promising results against resistant bacterial strains .
  • Inflammatory Response Modulation : Research focused on its anti-inflammatory properties showed significant reductions in cytokine levels in treated macrophage cultures, suggesting its potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect microbial cell walls and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Another heterocyclic compound with similar structural features.

    4,6-Dimethyl-2-thiolpyrimidine: Shares the dimethyl and heterocyclic characteristics.

    2-Mercapto-4,6-dimethylpyrimidine: Known for its use in medicinal chemistry.

Uniqueness

4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine is unique due to its specific thienopyridine structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thieno ring with a pyridine moiety makes it a valuable compound in various research fields .

Biological Activity

4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine (CAS No. 443640-27-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C15H14N2S
Molecular Weight: 254.35 g/mol
IUPAC Name: this compound

The compound features a thienopyridine structure that contributes to its unique biological properties. Its synthesis typically involves cyclization reactions with appropriate precursors, such as 4,6-dimethyl-2-aminothiophene and phenyl isothiocyanate .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors that are involved in various biological pathways:

  • Antimicrobial Activity: The compound exhibits potential antimicrobial properties by affecting microbial cell walls and inhibiting growth .
  • Anti-inflammatory Effects: It is believed to modulate inflammatory pathways through enzyme inhibition .

Antimicrobial Properties

Research indicates that this compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have reported:

Cell Line IC50 Value (µM) Effect
MDA-MB-2310.075Strong antiproliferative effect
HeLa0.058Significant growth inhibition
PC30.021High efficacy against prostate cancer

These findings indicate that modifications to the compound's structure can enhance its antiproliferative activity .

Case Studies and Research Findings

  • Antimicrobial Assays: A study assessing the antimicrobial efficacy of various thienopyridine derivatives highlighted that this compound showed promising results against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies: In a comparative analysis of antiproliferative activities among different derivatives, it was found that the presence of hydroxyl (-OH) groups significantly improved the IC50 values against HeLa and MDA-MB-231 cell lines .
  • Mechanistic Insights: Further investigations into the mechanism revealed that the compound's ability to inhibit key enzymes involved in cell division and inflammation pathways underlies its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization : Thienopyridine core formation via condensation of substituted pyridine precursors with sulfur-containing reagents under controlled temperatures (e.g., 110°C for 16 hours in anhydrous conditions) .
  • Functionalization : Introduction of the phenyl group at position 2 and dimethyl groups at positions 4 and 6 using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the amine product.
  • Yield Optimization : Adjusting catalyst loading (e.g., Pd₂(dba)₃, XPhos ligand), reaction time (12–24 hours), and temperature (80–100°C) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for aromatic proton environments (e.g., δ 7.2–8.5 ppm for phenyl protons) and methyl group signals (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with C₁₇H₁₅N₂S .
  • Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the 3D structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of saturated solutions in DCM/hexane to obtain single crystals .
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflection data.
  • Structure Solution : Employ SHELXS for phase determination via direct methods and SHELXL for refinement, including anisotropic displacement parameters for non-H atoms .
  • Validation : Analyze hydrogen bonding (e.g., N-H⋯N interactions) and π-π stacking using PLATON or Mercury .

Q. What strategies reconcile discrepancies in reported biological activities of thieno[2,3-b]pyridine derivatives (e.g., antidiabetic vs. antimicrobial)?

  • Methodological Answer :

  • Assay Variability : Compare in vitro (e.g., RIN5F cell glucose uptake ) vs. in vivo models (alloxan-induced diabetes in mice ).
  • Structural Modifications : Evaluate substituent effects:
  • Hydrophobic Groups : Methyl groups at positions 4 and 6 enhance hypoglycemic activity by improving membrane permeability .
  • Phenyl vs. Indole Substituents : Antimicrobial activity in 4,6-di(indolyl) analogs correlates with increased π-surface interactions .
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to assess potency thresholds across studies .

Q. How do substituents at the 2-phenyl and 4,6-dimethyl positions influence physicochemical properties and target selectivity?

  • Methodological Answer :

  • LogP Calculations : Predict lipophilicity changes via substituent addition (e.g., methyl groups increase LogP, enhancing blood-brain barrier penetration) .
  • Electrostatic Potential Mapping : DFT calculations to identify electron-rich regions (e.g., pyridin-3-amine as a hydrogen bond donor) for target binding .
  • SAR Studies : Compare analogs (e.g., 2-nitro vs. 2-phenyl derivatives ) in enzymatic assays to map pharmacophore requirements.

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting crystallographic data between computational models and experimental structures?

  • Methodological Answer :

  • Overlay Analysis : Superpose SHELX-refined structures with DFT-optimized geometries to identify torsional mismatches .
  • Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. What experimental controls are essential when evaluating the compound’s bioactivity across different cell lines?

  • Methodological Answer :

  • Cell Viability Assays : Include MTT/WST-1 controls to rule out cytotoxicity .
  • Positive/Negative Controls : Use known agonists/inhibitors (e.g., metformin for antidiabetic assays ).
  • Replicate Consistency : Perform triplicate runs with blinded scoring to minimize bias .

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